molecular formula C21H26N2O3S B11246981 1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11246981
M. Wt: 386.5 g/mol
InChI Key: IHGZHFGCHWWDJR-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzylsulfonyl and 2-methylbenzyl groups.

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. The benzylsulfonyl and 2-methylbenzyl groups are then introduced through various chemical reactions. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the desired product in a single step.

    Oxidative Coupling: This method involves the oxidation of intermediates to form the final product.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

1-(Benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(Benzylsulfonyl)piperidine-3-carboxamide: This compound lacks the 2-methylbenzyl group, which may affect its biological activity and chemical properties.

    N-(2-Methylbenzyl)piperidine-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-17-8-5-6-11-19(17)14-22-21(24)20-12-7-13-23(15-20)27(25,26)16-18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24)

InChI Key

IHGZHFGCHWWDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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